molecular formula C11H17ClN2O2 B1440816 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride CAS No. 1246172-78-0

2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride

Cat. No.: B1440816
CAS No.: 1246172-78-0
M. Wt: 244.72 g/mol
InChI Key: IGWDAVNNJFVFBJ-UHFFFAOYSA-N
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Description

2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is an organic compound with the chemical formula C11H16ClNO2. It is a white crystalline powder that is soluble in water and alcohol. This compound is often used in the synthesis of peptide and protein drugs, where it serves to protect amino groups and other functional groups from being destroyed during chemical reactions .

Preparation Methods

The synthesis of 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride typically involves the following steps:

Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact. This can include the use of specific solvents, catalysts, and reaction conditions tailored to the industrial scale.

Chemical Reactions Analysis

2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is involved in the development of peptide and protein drugs, serving as a protective agent for functional groups during synthesis.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and reactivity.

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c12-10(11(15)13-6-7-14)8-9-4-2-1-3-5-9;/h1-5,10,14H,6-8,12H2,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWDAVNNJFVFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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